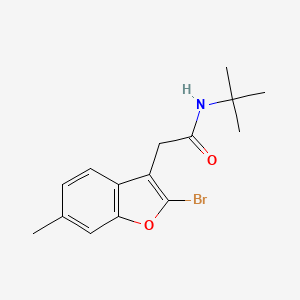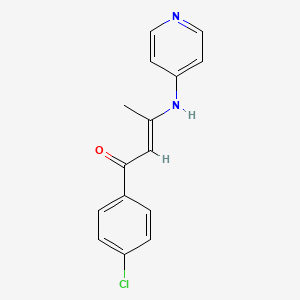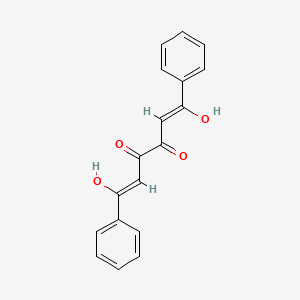
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-N-(tert-butyl)acetamide, commonly known as BBr 3465, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
BBr 3465 exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
BBr 3465 has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to decrease the expression of proteins involved in cell migration and invasion, leading to a reduction in metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBr 3465 is its selectivity towards cancer cells, which minimizes the risk of toxicity to normal cells. However, its low solubility in water can pose a challenge in experimental settings.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of BBr 3465 and its potential applications in cancer therapy. One direction for future research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, studies on the combination of BBr 3465 with other anti-cancer agents could lead to synergistic effects and improved therapeutic outcomes. Finally, investigations into the use of BBr 3465 in other fields, such as neurological disorders and inflammation, could reveal its potential as a versatile therapeutic agent.
In conclusion, BBr 3465 is a promising compound that has shown potential as a selective anti-cancer agent. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an intriguing topic for further investigation.
Métodos De Síntesis
BBr 3465 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-bromo-6-methyl-1-benzofuran-3-carboxylic acid to its corresponding acid chloride, followed by the reaction with tert-butylamine to form the amide product. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
BBr 3465 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BBr 3465 has also been found to be effective in preventing the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Propiedades
IUPAC Name |
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-9-5-6-10-11(14(16)19-12(10)7-9)8-13(18)17-15(2,3)4/h5-7H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZPUNFHODYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5436620.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)

![4-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5436640.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5436653.png)


![8-(2-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5436674.png)
![(4aS*,8aR*)-6-(ethylsulfonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436678.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5436685.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5436689.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5436697.png)
![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)